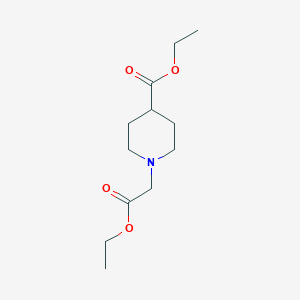

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Descripción general

Descripción

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known to belong to the group of alkylating agents . Alkylating agents are a group of compounds that can introduce an alkyl group into various substances, including biological macromolecules such as DNA, RNA, and proteins.

Mode of Action

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate exhibits strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . This means it can donate an electron pair to form a chemical bond, facilitating the alkylation process. It also has the ability to form esters with organic acids .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution characteristics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. For instance, it is recommended to be stored in a dry, sealed environment at room temperature . Furthermore, it is a flammable liquid, and exposure to open flames and high temperatures should be avoided .

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic compounds. Specifically, it is used in the preparation of quinuclidine derivatives, which are important in medicinal chemistry . The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s reactivity and stability.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways . These effects are essential for understanding its potential therapeutic applications and toxicity profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form ester bonds is a key aspect of its molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods. Understanding these temporal effects is vital for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites These metabolic transformations can affect the compound’s efficacy and toxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for predicting its pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, providing insights into its mode of action and potential therapeutic targets.

Actividad Biológica

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula and a molecular weight of approximately 243.303 g/mol. The compound features a piperidine ring substituted with an ethoxycarbonyl group and an acetate moiety, which contributes to its reactivity and biological activity. Its structure allows for interactions with various enzymes and proteins, influencing multiple metabolic pathways.

Target Interactions

this compound acts primarily as an alkylating agent, exhibiting strong nucleophilic properties that allow it to interact with alkanes and alkenes. This interaction can lead to the modulation of enzyme activities, affecting cellular signaling pathways and gene expression.

Cellular Effects

The compound has been shown to influence several cellular processes, including:

- Cell Signaling : It modulates pathways that regulate cell proliferation and apoptosis.

- Metabolic Pathways : Alters metabolic functions by interacting with key enzymes.

Pharmacological Activities

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential use in cancer therapy.

- Neuropharmacological Effects : Its interactions with neurotransmitter systems may indicate possible applications in treating neurological disorders.

Study on Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspases |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

Study on Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic processes. This compound was found to inhibit key metabolic enzymes, leading to altered energy metabolism in treated cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has been investigated for its potential biological activities, particularly as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological properties.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various piperidine derivatives that exhibit significant pharmacological activities. For instance, it has been utilized in the development of compounds that target muscarinic receptors, which are implicated in several neurological disorders . The ability to modify the piperidine ring facilitates the exploration of structure-activity relationships (SAR) essential for drug development.

Antiproliferative Effects

Research has indicated that derivatives of this compound possess antiproliferative effects against certain cancer cell lines. Studies have shown that modifications to the piperidine structure can enhance cytotoxicity against human leukemia cells, suggesting its potential role in cancer therapy .

Analytical Chemistry Applications

This compound is also significant in analytical chemistry, particularly in chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively separated and analyzed using reverse-phase HPLC techniques. A study demonstrated that it could be analyzed on a Newcrom R1 HPLC column under optimized conditions using a mobile phase consisting of acetonitrile and water with phosphoric acid . This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for quality control in pharmaceutical applications.

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, the use of formic acid instead of phosphoric acid in the mobile phase is recommended. This adjustment allows for better ionization and detection of this compound and its derivatives .

Case Studies and Findings

The following table summarizes notable findings from research studies involving this compound:

Propiedades

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXXSRPAQLOXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171482 | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-39-7 | |

| Record name | Ethyl 4-(ethoxycarbonyl)-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1838-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-(ETHOXYCARBONYL)PIPERIDINE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9EUA96ESY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.